4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a 3-methyl-1,2-oxazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzamide intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methyl-1,2-Oxazol-5-yl Moiety: The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors like 3-methyl-1,2-oxazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide core or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate biochemical pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, crystallography, or computational modeling.
Comparison with Similar Compounds
Similar Compounds
4-(diethylsulfamoyl)benzamide: Lacks the oxazole ring, which may affect its biological activity and chemical properties.
N-(3-methyl-1,2-oxazol-5-yl)benzamide: Lacks the diethylsulfamoyl group, which may influence its solubility and reactivity.
4-(methylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide: Contains a methylsulfamoyl group instead of a diethylsulfamoyl group, potentially altering its steric and electronic properties.
Uniqueness
4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of both the diethylsulfamoyl group and the 3-methyl-1,2-oxazol-5-yl moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18(5-2)23(20,21)13-8-6-12(7-9-13)15(19)16-14-10-11(3)17-22-14/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYVKUGRYQWFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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